n-Fmoc-β-フェニル-α,α-ジメチル-β-アラニン

概要

説明

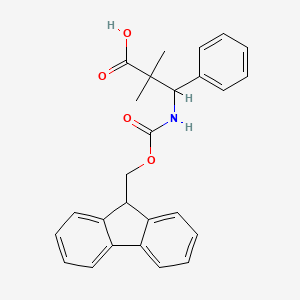

N-Fmoc-beta-phenyl-alpha,alpha-dimethyl-beta-alanine (Fmoc-Phg-DMe-OH) is a molecule that has gained attention in the field of scientific research due to its unique chemical and biological properties. It is a versatile reagent used in Fmoc solid-phase peptide synthesis .

Synthesis Analysis

Fmoc-β-Ala-OH, also known as Fmoc-β-alanine, is used as a linker to synthesize peptides on a monolithic GMA-EDMA (glycidyl methacrylate-co-ethylene dimethacrylate) matrix via Fmoc solid phase peptide synthesis . An easy and efficient solid-phase synthesis strategy has been developed to obtain rapidly water-soluble chromophores/fluorophores in highly pure form .Molecular Structure Analysis

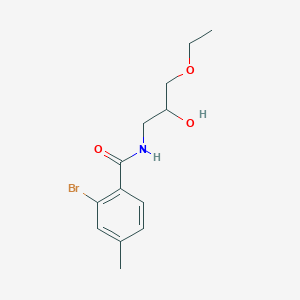

The molecular formula of n-Fmoc-beta-phenyl-alpha,alpha-dimethyl-beta-alanine is C26H25NO4. The molecular weight is 415.5.Chemical Reactions Analysis

The use of Fmoc as a temporary protecting group for amine at the N-terminus in SPPS is very widespread for Fmoc/tBu approach, because its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin .科学的研究の応用

材料科学における自己組織化

n-Fmoc-β-フェニル-α,α-ジメチル-β-アラニン: は、修飾アミノ酸の自己組織化に利用され、生体有機足場として機能し、ユニークな特性を持つ様々な構造を形成します。 これらの構造は、環境パラメーターを制御することで調整することができ、材料科学の応用のための明確なマイクロ/ナノ構造を設計することができます .

抗菌作用

この化合物は、メチシリン耐性黄色ブドウ球菌(MRSA)を含むグラム陽性菌に対する抗菌活性を示すヒドロゲルを形成する可能性を示しています。 ゲル相と溶液相の両方で使用でき、抗菌材料の新しい道を開きます .

バイオメディカル分野

バイオメディカル分野では、n-Fmoc-β-フェニル-α,α-ジメチル-β-アラニンは、薬物送達システム用の乳化剤を作成するために使用できます。 その本来の生体適合性により、様々なバイオメディカル用途に適しています .

化粧品産業

この化合物は、界面活性剤のような特性を持つため、化粧品業界で乳化剤として使用できます。 クリームやローションの形成を助け、安定性と質感を向上させます .

食品産業

n-Fmoc-β-フェニル-α,α-ジメチル-β-アラニンの乳化特性は、食品産業にも及び、食品製品を安定化させ、保存期間を延ばすことができます .

機能性材料の設計

この化合物は、合成が容易で機能的多様性に富んでいるため、機能性材料を新規に設計することができます。 繊維、ミセル、チューブを作成するために使用でき、これは様々な技術的用途に不可欠です .

研究開発

研究開発において、n-Fmoc-β-フェニル-α,α-ジメチル-β-アラニンは、新しい分子を設計するための新規足場です。 そのユニークな化学構造により、研究者は幅広い化学的および生物学的特性を探求することができます.

環境用途

最後に、この化合物は様々な形態を形成できるため、水浄化用の新素材の開発や、環境モニタリングのためのセンサーなど、環境用途の候補となります .

作用機序

Target of Action

. They play a crucial role in the synthesis of peptides, which can interact with various biological targets such as enzymes, receptors, and ion channels.

Mode of Action

Fmoc-Phg-DMe-OH, like other Fmoc-based compounds, is likely to interact with its targets through non-covalent interactions These interactions can lead to changes in the conformation and function of the target molecules

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Fmoc-Phg-DMe-OH. Factors such as pH and temperature can affect the stability of the compound and its incorporation into peptides . Additionally, the presence of other biomolecules can influence its interaction with its targets and its overall biological activity.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethyl-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4/c1-26(2,24(28)29)23(17-10-4-3-5-11-17)27-25(30)31-16-22-20-14-8-6-12-18(20)19-13-7-9-15-21(19)22/h3-15,22-23H,16H2,1-2H3,(H,27,30)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYYUBDKZAYPZCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301139174 | |

| Record name | β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-α,α-dimethylbenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301139174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180181-06-0 | |

| Record name | β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-α,α-dimethylbenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180181-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-α,α-dimethylbenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301139174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-chlorophenyl)methoxy]-3-[4-(1H-pyrazol-4-yl)piperidin-1-yl]propan-2-ol](/img/structure/B1653204.png)

![N-(4-bromophenyl)-6-(4-fluorophenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B1653206.png)

![3-[2-(3-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethyl]-1-(3,4-dihydro-2H-1-benzopyran-6-yl)urea](/img/structure/B1653208.png)

![3-imino-5a-methoxy-1-oxo-4-phenyloctahydrochromeno[3,4-c]pyrrole-3a,9b(1H,4H)-dicarbonitrile](/img/structure/B1653211.png)

![3-(2-{Imidazo[1,2-a]pyridin-2-yl}ethyl)-1-{6-oxaspiro[4.5]decan-9-yl}urea](/img/structure/B1653213.png)

![N-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-yl}methyl)-6-methylpyridin-2-amine](/img/structure/B1653215.png)

![N-(1H-indol-4-yl)-2-[4-(4-methoxyphenyl)-1,4-diazepan-1-yl]-2-oxoacetamide](/img/structure/B1653217.png)

![1-[(5-cyclobutyl-1,3,4-oxadiazol-2-yl)methyl]-7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine](/img/structure/B1653218.png)

![methyl[(pyridin-3-yl)methyl][(1H-pyrrol-2-yl)methyl]amine](/img/structure/B1653225.png)

![3-[(4,6-difluoro-2,3-dihydro-1H-inden-1-yl)amino]-2,2-dimethylpropanamide](/img/structure/B1653226.png)